Fast Red ITR

Descripción

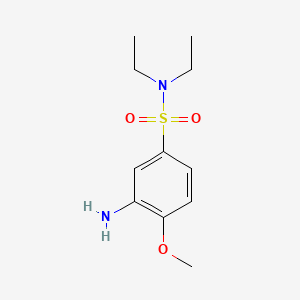

The exact mass of the compound Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 35.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50670. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-amino-N,N-diethyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-4-13(5-2)17(14,15)9-6-7-11(16-3)10(12)8-9/h6-8H,4-5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGVVXSCGNGJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059151 | |

| Record name | Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831084 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

97-35-8 | |

| Record name | 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Red ITR base | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N,N-diethyl-4-methoxybenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methoxy-5-(diethylsulfamoyl)aniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX9EQ4DY8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Fast Red ITR

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast Red ITR, also known by its Colour Index name C.I. Azoic Diazo Component 42, is a versatile organic compound widely utilized as a chromogen in various histological and immunohistochemical (IHC) staining protocols.[1][2] Its primary application lies in the detection of alkaline phosphatase (AP) activity, where it forms a distinct, stable red precipitate at the site of enzymatic action, enabling the visualization of specific cells or tissues.[1][2][3] This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in a typical IHC workflow.

Chemical and Physical Properties

This compound is chemically identified as 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide.[1][4] Its fundamental properties are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 97-35-8 | [1][2][5] |

| Molecular Formula | C₁₁H₁₈N₂O₃S | [1][2][5] |

| Molecular Weight | 258.34 g/mol | [1][2][5] |

| Synonyms | This compound Base, Azoic Diazo Component 42, N1,N1-Diethyl-4-methoxymetanilamide | [1][4] |

| Colour Index | 37150 | [5] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | White to light yellow to light orange powder/crystal | [1] |

| Melting Point | 102-107 °C | [1][5] |

| Solubility | ||

| in Water | 1 mg/mL | [5] |

| in Ethanol | 10 mg/mL (dark red-brown solution) | [5] |

| in Chloroform:Methanol (1:1) | 1% | [5] |

| Spectral Data | λmax ~226 nm | [5] |

| Storage | Room temperature | [1][5] |

Experimental Protocols

Detailed methodologies for the determination of key chemical and physical properties of this compound are provided below. These are general standard laboratory procedures applicable to solid organic compounds.

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound like this compound using a melting point apparatus.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample (powdered)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to get a rough estimate.

-

Accurate Determination: For an accurate measurement, set the heating rate to a slow and steady 1-2 °C per minute. Start heating from a temperature approximately 10-15 °C below the expected melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

Determination of Solubility

This protocol describes a general method to determine the solubility of a solid compound in a given solvent at a specific temperature.

Materials:

-

This compound sample

-

Selected solvent (e.g., water, ethanol)

-

Test tubes or small flasks with stoppers

-

Analytical balance

-

Volumetric flasks and pipettes

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars (optional)

-

Filtration apparatus (e.g., syringe filter)

-

UV-Vis spectrophotometer or other suitable analytical instrument

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a test tube or flask.

-

Seal the container and place it in a constant temperature bath (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer can be used for this purpose.

-

-

Separation of Undissolved Solid:

-

Allow the mixture to stand in the constant temperature bath for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no solid particles are transferred. Alternatively, filter the solution using a syringe filter pre-equilibrated to the same temperature.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the collected saturated solution to a concentration that falls within the linear range of a pre-established calibration curve.

-

Measure the concentration of this compound in the diluted solution using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Application in Immunohistochemistry

This compound is a key reagent in immunohistochemistry for the detection of alkaline phosphatase. The following diagram illustrates the general workflow of an IHC experiment utilizing this compound as the chromogen.

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions. It is advisable to consult the Material Safety Data Sheet (MSDS) for detailed information on potential hazards, handling, storage, and disposal. In general, it should be stored in a cool, dry, and well-ventilated area.[2] Personal protective equipment, including gloves and safety glasses, should be worn when handling the compound.

References

The Technical Guide to Fast Red ITR: A Chromogen for Enzyme-Linked Histochemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Fast Red ITR, a versatile chromogenic substrate widely used in enzyme-linked histochemical applications. This document details its chemical properties, synonyms, and core applications, with a focus on its utility in immunohistochemistry (IHC) and in situ hybridization (ISH).

Core Properties and Synonyms

This compound is an organic compound that serves as a diazonium salt in histochemical staining techniques. Its primary function is to react with the enzymatic product of alkaline phosphatase (AP) to form a visible, colored precipitate at the site of enzyme activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 97-35-8 | [1] |

| Molecular Formula | C₁₁H₁₈N₂O₃S | [1] |

| Molecular Weight | 258.34 g/mol | [1] |

| Appearance | White to light yellow to light orange powder/crystal | [1] |

| Melting Point | 102-105 °C | [1] |

| Solubility | Soluble in a 1:1 mixture of chloroform and methanol (1%) | [1] |

| Absorbance Peak (λmax) | 223 nm, 226 nm | [1][2] |

| Storage Temperature | Room temperature | [1] |

Table 2: Synonyms and Identifiers for this compound

| Synonym/Identifier | Reference |

| Azoic Diazo Component 42 | [1] |

| N1,N1-Diethyl-4-methoxymetanilamide | [3] |

| 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide | [3] |

| C.I. 37150 | [1] |

Mechanism of Action in Alkaline Phosphatase Histochemistry

This compound is a crucial component of a two-part chromogenic substrate system for alkaline phosphatase. The staining process relies on a chemical reaction that results in the deposition of a brightly colored, insoluble product at the location of the target molecule.

The general mechanism is as follows:

-

Alkaline phosphatase, conjugated to a secondary antibody or probe, hydrolyzes a naphthol phosphate substrate (e.g., Naphthol AS-MX phosphate). This enzymatic reaction releases a naphthol compound.

-

The liberated naphthol then couples with the diazonium salt, this compound.

-

This coupling reaction forms an insoluble, colored azo dye that precipitates at the site of the enzyme, allowing for the visualization of the target antigen or nucleic acid sequence.[4]

The final precipitate is typically a vibrant red color, which can be visualized using brightfield microscopy.[5] Notably, the reaction product also exhibits fluorescence, which can be observed with fluorescence microscopy, offering a more sensitive detection method.[6]

Caption: Chromogenic reaction of this compound with alkaline phosphatase.

Experimental Protocol: Immunohistochemical Staining

The following is a generalized protocol for the use of a this compound-based chromogen system in immunohistochemistry on formalin-fixed, paraffin-embedded tissue sections. Optimization of incubation times and reagent concentrations is recommended for specific antibodies and tissue types.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene and graded ethanols for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (e.g., 3%) for blocking endogenous peroxidase (if using a peroxidase-based detection system in parallel)

-

Blocking buffer (e.g., normal serum from the species of the secondary antibody)

-

Primary antibody

-

Alkaline phosphatase-conjugated secondary antibody

-

This compound chromogen and substrate buffer (often supplied as a kit)

-

Aqueous mounting medium

-

Hematoxylin counterstain (optional)

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval as required for the primary antibody. A common method is to incubate slides in citrate buffer at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature and rinse in a buffer solution (e.g., PBS or TBS).

-

-

Blocking:

-

Incubate sections with a blocking buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody diluted in antibody diluent overnight at 4°C or for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Rinse slides with buffer.

-

Incubate sections with the alkaline phosphatase-conjugated secondary antibody for 30-60 minutes at room temperature.

-

-

Chromogen Preparation and Incubation:

-

Prepare the Fast Red working solution immediately before use according to the manufacturer's instructions. This typically involves mixing a Fast Red chromogen tablet or solution with a substrate buffer.

-

Rinse slides with buffer.

-

Incubate sections with the Fast Red working solution for 10-20 minutes at room temperature, or until the desired staining intensity is achieved. Monitor the color development under a microscope.

-

-

Counterstaining (Optional):

-

Rinse slides gently with distilled water.

-

Counterstain with hematoxylin for 30-60 seconds.

-

"Blue" the hematoxylin in running tap water or a bluing agent.

-

-

Mounting:

-

Rinse slides with distilled water.

-

Crucially, do not dehydrate the sections through alcohols and xylene as the Fast Red precipitate is soluble in organic solvents. [7]

-

Coverslip using an aqueous mounting medium.

-

Caption: A typical workflow for immunohistochemical staining using this compound.

Data Interpretation and Quantitative Analysis

The result of a successful this compound staining is a red to reddish-pink precipitate at the site of the target antigen. The intensity of the staining can be correlated with the abundance of the target protein. For semi-quantitative analysis, digital image analysis software can be used to measure the intensity and area of the staining. It has been demonstrated that there is a linear correlation between antibody concentration and staining intensity with Fast Red development, making it suitable for quantitative evaluation.[8]

Table 3: Performance Characteristics

| Characteristic | Description | Reference |

| Color of Precipitate | Bright Red | [5] |

| Solubility of Precipitate | Soluble in alcohol and organic solvents | [7] |

| Fluorescence | The reaction product exhibits red fluorescence | [6] |

| Quantitative Linearity | Staining intensity shows a linear relationship with antibody concentration | [8] |

Safety and Handling

This compound is considered a hazardous substance.[9] It may be harmful if inhaled, ingested, or absorbed through the skin.[10] It is also an eye irritant.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. This compound 97-35-8 [sigmaaldrich.com]

- 2. Absorption [this compound Base] | AAT Bioquest [aatbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AP Chromogen for IHC - Fast Red Clinisciences [clinisciences.com]

- 5. biocompare.com [biocompare.com]

- 6. Alkaline phosphatase-fast red, a new fluorescent label. Application in double labelling for cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Comparison of Different Detection Methods in Quantitative Microdensitometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

The Core Principle of Fast Red ITR as a Chromogen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the principles and applications of the Fast Red chromogenic system, with a focus on Fast Red ITR and its common analogue, Fast Red TR. It is designed to offer a comprehensive understanding of the underlying chemical reactions, quantitative properties, and procedural methodologies for its use in enzymatic histochemistry.

Introduction

In immunohistochemistry (IHC), in situ hybridization (ISH), and other enzyme-linked detection assays, chromogens are essential for visualizing the localization of a target antigen or nucleic acid sequence. The Fast Red system is a widely used chromogenic substrate for the enzyme alkaline phosphatase (AP).[1][2] When an AP-conjugated probe (e.g., a secondary antibody) binds to its target, the enzyme catalyzes a reaction that converts the soluble Fast Red substrate solution into a vibrantly colored, insoluble precipitate at the precise location of the target.[3] This guide details the mechanism of this process, provides key technical data, and outlines a comprehensive protocol for its successful implementation.

Core Principle and Reaction Mechanism

The Fast Red chromogenic system is a binary system that relies on a two-step reaction: enzymatic cleavage followed by an azo coupling reaction.[3][4] The name "this compound," like the more extensively documented "Fast Red TR," refers to the diazonium salt component of this system. The most common substrate paired with these salts is a Naphthol AS phosphate derivative, such as Naphthol AS-MX phosphate.[5]

-

Enzymatic Dephosphorylation: The Alkaline Phosphatase (AP) enzyme, localized at the target site, hydrolyzes the phosphate group from the soluble Naphthol AS-MX phosphate substrate.[4][6] This enzymatic cleavage releases a highly reactive naphthol intermediate.

-

Azo Coupling: The liberated naphthol compound immediately undergoes an azo coupling reaction with a diazonium salt, such as Fast Red TR (4-Chloro-2-methylbenzenediazonium salt), which is present in the substrate solution.[3][4]

-

Precipitation: This coupling reaction forms a new, insoluble molecule—an intensely colored red azo dye—that precipitates out of the solution directly at the site of enzymatic activity.[6] This precipitate is then visualized using brightfield or fluorescence microscopy.[7]

The following diagram illustrates this core chemical principle.

Quantitative and Technical Data

The selection of a chromogen is often guided by its specific properties. Below is a summary of the key characteristics of the Fast Red TR / Naphthol AS-MX system.

| Property | Value / Description | Reference(s) |

| Enzyme System | Alkaline Phosphatase (AP) | [7] |

| Precipitate Color | Bright Red / Fuchsin-Red | [1][3] |

| Absorption Maximum (λmax) | Approx. 510-512 nm | [4][8] |

| Microscopy | Brightfield, Fluorescence (Rhodamine filter) | [7][9] |

| Solubility | Precipitate is soluble in alcohol and organic solvents. | [5] |

| Mounting Medium | Must be aqueous. Dehydration with alcohol/xylene will dissolve the precipitate. | [5] |

| Endogenous Enzyme Inhibition | Levamisole is often included in kits to inhibit endogenous AP activity. | [5] |

| Buffer Compatibility | Use Tris-based buffers. Avoid PBS, as phosphate ions inhibit AP activity. | [7] |

Experimental Protocols

The following is a generalized, comprehensive protocol for the use of Fast Red in an indirect immunohistochemistry (IHC) workflow on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents and Materials

-

FFPE tissue sections on charged slides

-

Xylene or xylene substitute

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen Retrieval Buffer (e.g., Citrate Buffer pH 6.0 or Tris-EDTA pH 9.0)

-

Wash Buffer (Tris-Buffered Saline, TBS)

-

Peroxide Block (if needed for other chromogens in multiplexing)

-

Protein Block (e.g., 10% normal serum from the secondary antibody host species)

-

Primary Antibody (diluted in antibody diluent)

-

AP-conjugated Secondary Antibody

-

Fast Red Chromogen Kit (typically contains Fast Red chromogen and a Naphthol substrate buffer)

-

Counterstain (e.g., Hematoxylin)

-

Aqueous Mounting Medium

Step-by-Step Methodology

The workflow for a typical IHC experiment using an AP-Fast Red system involves sequential steps with washes in between to remove unbound reagents.

Detailed Procedure

-

Deparaffinization and Rehydration: Immerse slides in xylene (2x, 5 min each), followed by a graded ethanol series (100% 2x, 95% 1x, 70% 1x; 3 min each), and finally rinse in deionized water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer as required for the primary antibody. Allow slides to cool.

-

Washing: Rinse slides in TBS wash buffer (2x, 5 min each).

-

Blocking: Apply a protein block and incubate for 10-20 minutes to minimize non-specific antibody binding.

-

Primary Antibody: Gently blot away the blocking solution and apply the optimally diluted primary antibody. Incubate according to the manufacturer's datasheet (e.g., 60 minutes at room temperature).

-

Washing: Rinse slides in TBS wash buffer (3x, 5 min each).

-

Secondary Antibody: Apply the AP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

-

Washing: Rinse slides in TBS wash buffer (3x, 5 min each).

-

Chromogen Preparation and Development:

-

Prepare the Fast Red working solution immediately before use according to the kit manufacturer's instructions. This often involves mixing a chromogen concentrate with a substrate buffer.[9]

-

Apply the working solution to the tissue section, ensuring complete coverage.

-

Incubate for 10-15 minutes, or until the desired stain intensity is reached.[9] Monitor development under a microscope to avoid over-staining.[5]

-

-

Stopping Reaction: Stop the chromogenic reaction by rinsing gently with deionized water.[5]

-

Counterstaining: Apply a counterstain like Mayer's hematoxylin for 1-5 minutes. Rinse thoroughly with tap water.

-

Mounting: Do not dehydrate through an ethanol series or clear with xylene. After the final water rinse, coverslip the slides using an aqueous mounting medium.[5]

Advantages and Limitations

Advantages:

-

High Contrast: The bright red color provides excellent contrast with blue hematoxylin counterstains.[10]

-

Melanin Distinction: It is an ideal choice for tissues containing melanin (e.g., skin, eye), as the red color is easily distinguished from the brown pigment.[6]

-

Multiplexing: Can be used in multi-color IHC protocols with other enzyme/chromogen systems (e.g., HRP/DAB) to visualize multiple targets on the same slide.[4][6]

-

Fluorescence Capability: The precipitate can be visualized with fluorescence microscopy, offering additional imaging options.

Limitations:

-

Alcohol Solubility: The primary limitation of traditional Fast Red is its solubility in organic solvents, which necessitates the use of aqueous mounting media and prevents long-term archival stability compared to permanent chromogens like DAB.[5][10] Note: Newer commercial formulations claim to produce permanent, alcohol-insoluble precipitates.[1][9]

-

Reagent Instability: The prepared working solution is often unstable and must be used shortly after mixing.[9]

Conclusion

The Fast Red chromogenic system is a robust and versatile tool for the detection of targets via alkaline phosphatase activity in a variety of applications. Its characteristic bright red precipitate provides excellent contrast and is particularly advantageous for tissues with endogenous brown pigments. A thorough understanding of its two-step chemical principle—enzymatic dephosphorylation followed by azo coupling—and its technical limitations, especially the requirement for aqueous mounting, is critical for achieving sensitive, specific, and reproducible results in research and diagnostic settings.

References

- 1. biocare.net [biocare.net]

- 2. blossombio.com [blossombio.com]

- 3. AP Chromogen for IHC - Fast Red Clinisciences [clinisciences.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Naphthol AS-MX phosphate 1596-56-1 [sigmaaldrich.com]

- 7. biocompare.com [biocompare.com]

- 8. adipogen.com [adipogen.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. diagnostics.roche.com [diagnostics.roche.com]

An In-Depth Technical Guide to Fast Red ITR for Alkaline Phosphatase Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fast Red ITR, a versatile chromogenic substrate system used for the sensitive detection of alkaline phosphatase (AP) activity in a variety of applications, including immunohistochemistry (IHC), in situ hybridization (ISH), and Western blotting.

Introduction to this compound

This compound is a diazonium salt that, in combination with a naphthol phosphate substrate, serves as a chromogenic reporter system for alkaline phosphatase. The enzymatic activity of AP hydrolyzes the phosphate group from the naphthol substrate, and the resulting naphthol derivative couples with the this compound diazonium salt. This reaction produces a vibrant, water-insoluble red precipitate at the site of enzyme activity, allowing for precise localization and visualization.[1][2]

The final red precipitate is visible under brightfield microscopy and also exhibits fluorescence, which can be observed using appropriate filter sets. This dual-detection capability offers flexibility in imaging and analysis. However, it is important to note that the precipitate is soluble in alcohol, necessitating the use of aqueous mounting media for slide preparation.[2]

Chemical Properties and Reaction Mechanism

The this compound detection system is a two-component system comprising a naphthol substrate and a diazonium salt.

Key Components:

-

Naphthol Substrate: Commonly, Naphthol AS-TR phosphate or a similar derivative is used. This substrate is hydrolyzed by alkaline phosphatase.[3][4]

-

Diazonium Salt: this compound (Azoic Diazo Component 42) acts as the chromogen, coupling with the liberated naphthol to form the colored precipitate.[1]

Chemical Properties of this compound Base:

| Property | Value |

| Synonyms | Azoic diazo component 42, N1,N1-Diethyl-4-methoxymetanilamide, 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide[1] |

| CAS Number | 97-35-8[1] |

| Molecular Formula | C₁₁H₁₈N₂O₃S[1] |

| Molecular Weight | 258.34 g/mol [1] |

| Appearance | White to light yellow to light orange powder/crystal[1] |

| Melting Point | 103 - 107 °C[1] |

Reaction Mechanism:

The detection principle involves a two-step enzymatic reaction:

-

Enzymatic Hydrolysis: Alkaline phosphatase cleaves the phosphate group from the Naphthol AS-TR phosphate substrate, yielding a reactive naphthol derivative.

-

Azo Coupling: The liberated naphthol derivative immediately couples with the this compound diazonium salt. This azo coupling reaction forms a stable, intensely colored red azo dye that precipitates at the site of the enzyme.

Quantitative Data and Substrate Comparison

The choice of chromogenic substrate can significantly impact the sensitivity and outcome of an assay. While specific quantitative data for this compound can vary depending on the experimental conditions, the following table provides a general comparison with other common alkaline phosphatase substrates.

| Substrate System | Precipitate Color | Limit of Detection (LOD) | Key Characteristics |

| This compound / Naphthol AS-TR | Red | Varies by application | Brightfield and fluorescent detection; alcohol soluble.[2] |

| BCIP/NBT | Dark Blue/Purple | High Sensitivity | Insoluble precipitate, good for high-resolution localization.[5] |

| AEC | Red | Moderate Sensitivity | Alcohol soluble, less intense color than Fast Red.[6] |

| pNPP | Yellow (soluble) | Varies (ELISA) | Soluble end product, suitable for quantitative assays like ELISA.[5] |

| New Fuchsin / Naphthol AS-BI | Red | High Sensitivity | Insoluble in organic solvents, allowing for permanent mounting. |

Experimental Protocols

Immunohistochemistry (IHC) Protocol

This protocol provides a general guideline for using this compound for the detection of AP-conjugated antibodies on formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody

-

AP-conjugated secondary antibody

-

This compound substrate kit (containing Naphthol AS-TR phosphate and this compound tablets/solutions)

-

Aqueous mounting medium

-

Counterstain (e.g., Hematoxylin)

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer. The optimal time and temperature should be determined for each antigen.

-

Allow slides to cool to room temperature.

-

Rinse with wash buffer.

-

-

Blocking:

-

Incubate sections with blocking buffer for 30-60 minutes at room temperature to block non-specific binding sites.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in blocking buffer.

-

Incubate the sections with the primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

Rinse with wash buffer (3 changes, 5 minutes each).

-

-

Secondary Antibody Incubation:

-

Incubate sections with the AP-conjugated secondary antibody, diluted in blocking buffer, for 30-60 minutes at room temperature.

-

Rinse with wash buffer (3 changes, 5 minutes each).

-

-

Chromogen Preparation and Development:

-

Prepare the this compound substrate solution according to the manufacturer's instructions immediately before use. This typically involves dissolving a Naphthol AS-TR phosphate tablet and a this compound tablet in a specified buffer.

-

Incubate the sections with the this compound solution for 10-30 minutes at room temperature, or until the desired color intensity is achieved. Monitor the reaction under a microscope.

-

Stop the reaction by rinsing with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin if desired.

-

Rinse with deionized water.

-

Mount with an aqueous mounting medium.

-

In Situ Hybridization (ISH) Protocol

This protocol outlines the use of this compound for the detection of labeled probes in ISH.

Materials:

-

Prepared tissue sections or whole mounts

-

Hybridization buffer

-

Labeled probe (e.g., DIG-labeled)

-

Wash buffers (e.g., SSC)

-

Blocking solution

-

Anti-label antibody conjugated to AP (e.g., Anti-DIG-AP)

-

This compound substrate kit

-

Aqueous mounting medium

Procedure:

-

Pre-hybridization and Hybridization:

-

Perform pre-hybridization steps appropriate for the tissue and probe.

-

Hybridize the labeled probe to the target nucleic acid sequence overnight in a humidified chamber at the optimal temperature.

-

-

Post-hybridization Washes:

-

Perform stringent washes to remove unbound probe.

-

-

Immunodetection:

-

Block non-specific binding sites with a suitable blocking solution.

-

Incubate with an anti-label-AP conjugate (e.g., anti-DIG-AP) diluted in blocking solution.

-

Wash thoroughly to remove unbound antibody-enzyme conjugate.

-

-

Chromogenic Detection:

-

Prepare and apply the this compound substrate solution as described in the IHC protocol.

-

Develop the color reaction until the desired signal intensity is reached.

-

Stop the reaction by washing with water.

-

-

Mounting and Visualization:

-

Mount the sample in an aqueous mounting medium for microscopic examination.

-

Western Blotting Protocol (Adapted for this compound)

While less common than chemiluminescent detection, this compound can be adapted for Western blotting.

Materials:

-

Protein lysate

-

SDS-PAGE gels

-

Transfer buffer

-

Membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody

-

AP-conjugated secondary antibody

-

Wash buffer (TBST)

-

This compound substrate kit

Procedure:

-

Protein Separation and Transfer:

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

-

Blocking:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubations:

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST (3 x 5 minutes).

-

Incubate with the AP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST (3 x 5 minutes).

-

-

Chromogenic Detection:

-

Prepare the this compound substrate solution.

-

Incubate the membrane in the substrate solution until bands of the desired intensity appear.

-

Stop the reaction by rinsing the membrane with deionized water.

-

-

Imaging:

-

Image the blot using a standard gel documentation system.

-

Signaling Pathway Visualization: Bone Mineralization

Alkaline phosphatase plays a crucial role in bone mineralization by regulating the local concentration of inorganic phosphate (Pi), a key component of hydroxyapatite, the mineral phase of bone.[5] The expression and activity of tissue-nonspecific alkaline phosphatase (TNAP) in osteoblasts are regulated by complex signaling pathways, including the Bone Morphogenetic Protein (BMP) and Wnt signaling pathways.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Weak or No Staining | Inactive enzyme | Ensure proper storage and handling of AP-conjugates. |

| Incorrect antibody dilution | Optimize primary and secondary antibody concentrations. | |

| Insufficient incubation times | Increase incubation times for antibodies or substrate. | |

| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking agent. |

| Endogenous alkaline phosphatase activity | Pretreat tissues with an inhibitor like levamisole. | |

| Substrate solution too old | Prepare fresh substrate solution immediately before use. | |

| Precipitate is Diffuse or Crystalline | Incorrect buffer pH | Ensure the substrate buffer is at the optimal pH for the enzyme. |

| Slow coupling reaction | Consider using an optimized commercial substrate kit. | |

| Stain Fades Over Time | Use of organic solvents | Always use an aqueous mounting medium. Store slides in the dark. |

References

- 1. addgene.org [addgene.org]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. biocare.net [biocare.net]

- 4. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]

- 5. Integration of BMP, Wnt, and Notch signaling pathways in osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt signaling: Essential roles in osteoblast differentiation, bone metabolism and therapeutic implications for bone and skeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of Fast Red ITR in Histology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast Red ITR is a versatile chromogenic substrate widely utilized in histological applications to visualize the activity of alkaline phosphatase (AP). Its ability to produce a stable and vibrant red precipitate at the site of enzymatic activity makes it an invaluable tool in various staining techniques, including immunohistochemistry (IHC) and in situ hybridization (ISH).[1] This guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, and data presentation for researchers and professionals in the biomedical and drug development fields.

This compound's primary role is as a chromogen for alkaline phosphatase detection. The enzymatic reaction results in a bright red, alcohol-soluble precipitate, which allows for clear visualization under a light microscope.[2] This characteristic makes it a suitable choice for single-labeling studies and a valuable component in multi-labeling techniques when combined with other chromogens like DAB (3,3'-Diaminobenzidine).[3]

Core Applications in Histology

The primary applications of this compound in a histological context are centered around its ability to detect alkaline phosphatase activity. This makes it a key reagent in the following areas:

-

Immunohistochemistry (IHC): this compound is frequently used as a chromogen in IHC to detect the presence of a specific antigen in tissue sections.[4] In this method, a primary antibody binds to the target antigen, and a secondary antibody conjugated to alkaline phosphatase binds to the primary antibody. The addition of the this compound substrate results in the deposition of a red precipitate at the antigen's location.

-

In Situ Hybridization (ISH): In ISH, this compound can be used to detect nucleic acid sequences (DNA or RNA) in tissues. A labeled probe hybridizes to the target sequence, and an antibody-enzyme conjugate detects the probe, leading to the characteristic red precipitate with the addition of the this compound substrate.

-

Enzyme Histochemistry: This application involves the direct detection of endogenous or exogenous alkaline phosphatase activity within tissues.

Data Presentation: Quantitative Analysis of CD68 Expression in Human Tonsil

To illustrate the application of this compound in a quantitative context, the following table summarizes hypothetical data from an immunohistochemical study on the expression of the macrophage marker CD68 in human tonsil tissue. In this notional experiment, the staining intensity of CD68, visualized with this compound, is scored on a semi-quantitative scale.

| Sample ID | Tissue Region | Staining Intensity Score (0-3) | Percentage of CD68-Positive Cells (%) |

| T-01 | Germinal Center | 2 | 45 |

| T-02 | Germinal Center | 3 | 60 |

| T-03 | Mantle Zone | 1 | 20 |

| T-04 | Mantle Zone | 1 | 25 |

| T-05 | Interfollicular Area | 3 | 75 |

| T-06 | Interfollicular Area | 2 | 55 |

Staining Intensity Score: 0 = No staining, 1 = Weak staining, 2 = Moderate staining, 3 = Strong staining.

Experimental Protocols

Preparation of this compound Chromogen Solution

The this compound chromogen solution should be prepared fresh before use. Commercial kits are available that provide tablets for convenient preparation.[2] Alternatively, the solution can be prepared from its base components.

From Kit (Tablet Form):

-

Dissolve one Fast Red tablet in 2 mL of the provided buffer solution.[5]

-

Vortex until the tablet is fully dissolved.

-

The solution is now ready for use.

From Base Components:

This protocol is adapted from a standard method for preparing a similar Fast Red chromogen solution.

-

Substrate Stock Solution: Prepare a stock solution of Naphthol AS-MX Phosphate at 10 mg/mL in dimethylformamide.

-

This compound Stock Solution: Prepare a stock solution of this compound salt at 10 mg/mL in distilled water.

-

Working Solution:

-

To 10 mL of 0.1 M Tris-HCl buffer (pH 8.2), add 0.2 mL of the Naphthol AS-MX Phosphate stock solution.

-

Add 1 mL of the this compound salt stock solution.

-

Mix well and filter through a 0.22 µm filter before use.

-

Immunohistochemical Staining of CD68 in Formalin-Fixed Paraffin-Embedded Human Tonsil

This protocol provides a detailed methodology for the detection of the macrophage marker CD68 in human tonsil tissue using this compound as the chromogen.

Materials:

-

Formalin-fixed, paraffin-embedded human tonsil tissue sections on charged slides.

-

Xylene and graded ethanols for deparaffinization and rehydration.

-

Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0).

-

Wash buffer (e.g., Tris-buffered saline with 0.05% Tween 20, TBS-T).

-

Protein block solution (e.g., 5% normal goat serum in TBS).

-

Primary antibody: Mouse anti-human CD68 monoclonal antibody.

-

Secondary antibody: Alkaline phosphatase-conjugated goat anti-mouse IgG.

-

This compound chromogen solution (prepared as described above).

-

Counterstain (e.g., Hematoxylin).

-

Aqueous mounting medium.

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Preheat antigen retrieval solution to 95-100°C.

-

Immerse slides in the preheated solution and incubate for 20-30 minutes.

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

-

Rinse with wash buffer.

-

-

Blocking:

-

Incubate sections with protein block solution for 30 minutes at room temperature to block non-specific binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-CD68 antibody to its optimal concentration in antibody diluent.

-

Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides three times with wash buffer for 5 minutes each.

-

Incubate with the alkaline phosphatase-conjugated secondary antibody for 1 hour at room temperature.

-

-

Chromogen Development:

-

Wash slides three times with wash buffer for 5 minutes each.

-

Incubate sections with the freshly prepared this compound chromogen solution for 10-20 minutes, or until the desired staining intensity is reached. Monitor the reaction under a microscope.

-

Rinse gently with distilled water.

-

-

Counterstaining:

-

Counterstain with hematoxylin for 30-60 seconds.

-

Rinse with tap water.

-

"Blue" the sections in a suitable bluing reagent or tap water.

-

Rinse with distilled water.

-

-

Mounting:

-

Mount the coverslip using an aqueous mounting medium. The Fast Red precipitate is soluble in alcohol, so do not dehydrate the sections through alcohols and xylene.[2]

-

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway that can be activated in macrophages upon stimulation, leading to the expression of various genes. CD68 is a marker for these cells.

Caption: Simplified TLR4 signaling pathway in macrophages.

Experimental Workflow

The following diagram illustrates the key steps in the immunohistochemical staining workflow using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. thomassci.com [thomassci.com]

- 4. Fast Red TR/Naphthol AS-MX SIGMA<I>FAST</I><SUP>™</SUP>, fluorogenic, tablet | Sigma-Aldrich [sigmaaldrich.com]

- 5. Fast Red TR/Naphthol AS-MX Tablets for blotting immunohistology For 1 mL solution Sigma [sigmaaldrich.com]

The Use of Fast Red ITR in Cytochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fast Red ITR (and its common salt, Fast Red TR) as a chromogenic substrate system in cytochemistry, with a primary focus on its application in immunohistochemistry (IHC) and enzyme histochemistry. This document details the underlying principles, experimental protocols, and data presentation for the effective use of this versatile visualization reagent.

Core Principles of Fast Red Staining

This compound (N,N-diethyl-4-methoxymetanilamide) and its stabilized diazonium salt, Fast Red TR (4-Chloro-2-methylbenzenediazonium), are key components of a chromogenic substrate system used for the detection of alkaline phosphatase (AP) activity in biological samples. The fundamental principle of this staining method lies in an enzyme-substrate reaction that results in the deposition of a brightly colored, insoluble product at the site of enzymatic activity.

The reaction mechanism involves the hydrolysis of a naphthol-based substrate, such as Naphthol AS-MX phosphate, by alkaline phosphatase. This enzymatic cleavage releases a naphthol compound. The liberated naphthol then immediately couples with the diazonium salt (Fast Red TR) present in the solution. This coupling reaction forms a highly colored, water-insoluble azo dye, which precipitates as a red deposit at the location of the enzyme, allowing for precise microscopic visualization.[1]

Physicochemical Properties and Storage

A clear understanding of the physical and chemical characteristics of this compound is crucial for its proper handling and application.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₂O₃S | [Chem-Impex] |

| Molecular Weight | 258.34 g/mol | [Chem-Impex] |

| Appearance | White to off-white solid | [Chem-Impex] |

| Storage (Powder) | -20°C for up to 3 years | [MedchemExpress.com] |

| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [MedchemExpress.com] |

Experimental Protocols

The following sections provide detailed methodologies for the use of Fast Red in immunohistochemistry.

Preparation of Reagents

Accurate preparation of the substrate and buffer solutions is critical for reproducible and reliable staining results.

| Reagent | Preparation | Notes |

| Fast Red TR/Naphthol AS-MX Substrate Solution (from tablets) | Dissolve one Fast Red TR/Naphthol AS-MX tablet set in 10 mL of deionized water. | This will yield a solution containing approximately 1.0 mg/mL Fast Red TR, 0.4 mg/mL Naphthol AS-MX, and 0.15 mg/mL Levamisole in 0.1 M Trizma® buffer. The solution should be used within one hour of preparation.[2] |

| Tris-HCl Buffer | 0.05 M Tris-HCl, pH 8.2-9.2 | The optimal pH for alkaline phosphatase activity is generally between 8.0 and 10.0. |

| Levamisole Solution (optional) | Add Levamisole to the final substrate solution to a final concentration of 1 mM. | This is used to block endogenous alkaline phosphatase activity, with the exception of the intestinal isoenzyme. |

Immunohistochemical Staining Protocol for Paraffin-Embedded Tissues

This protocol outlines the key steps for visualizing antigens in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a Fast Red chromogen system with an alkaline phosphatase-conjugated secondary antibody.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes for 5 minutes each).

-

Transfer slides to 100% ethanol (2 changes for 3 minutes each).

-

Hydrate through graded alcohols (e.g., 95%, 70%) for 3 minutes each.

-

Rinse in distilled water.

-

-

Antigen Retrieval (if required):

-

Perform heat-induced epitope retrieval (HIER) or enzymatic digestion based on the primary antibody manufacturer's recommendations.

-

-

Blocking:

-

Incubate sections with a suitable blocking solution (e.g., 10% normal serum from the species of the secondary antibody) for at least 1 hour at room temperature to minimize non-specific binding.[3]

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody diluted to its optimal concentration in a suitable antibody diluent. Incubation times and temperatures will vary depending on the antibody (e.g., 1 hour at room temperature or overnight at 4°C).

-

-

Secondary Antibody Incubation:

-

Apply the alkaline phosphatase-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

-

-

Chromogen Development:

-

Prepare the Fast Red substrate solution immediately before use.

-

Incubate the sections with the Fast Red solution for 5-15 minutes at room temperature, or until the desired intensity of red staining is observed. Monitor the reaction under a microscope to prevent overstaining. For a more intense signal, two 10-minute applications at 45°C can be performed.[4]

-

-

Counterstaining:

-

Rinse the slides gently with distilled water.

-

Counterstain with a hematoxylin solution (e.g., Mayer's hematoxylin) for 30 seconds to 2 minutes to visualize cell nuclei.

-

-

Mounting:

-

Rinse slides thoroughly in distilled water.

-

Crucially, use an aqueous mounting medium. The red precipitate formed by Fast Red is soluble in alcohols and xylene, and therefore, dehydration steps must be avoided.[2]

-

Visualizations

The following diagrams illustrate the key processes involved in Fast Red cytochemistry.

Caption: Enzymatic reaction and chromogenic coupling of Fast Red.

Caption: Immunohistochemistry workflow using Fast Red.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Staining | Inactive enzyme or substrate. | Ensure proper storage and handling of the AP-conjugate and Fast Red reagents. Prepare the substrate solution immediately before use. |

| Suboptimal pH of the buffer. | Verify the pH of the buffer is within the optimal range for alkaline phosphatase (pH 8.0-10.0). | |

| Incorrect antibody dilution. | Optimize the concentration of the primary and secondary antibodies. | |

| High Background Staining | Incomplete blocking. | Increase the blocking time or try a different blocking agent.[3] |

| Endogenous alkaline phosphatase activity. | Add Levamisole to the substrate solution to inhibit endogenous AP activity. | |

| Over-development with the chromogen. | Reduce the incubation time with the Fast Red substrate solution and monitor the color development under a microscope. | |

| Hazy Substrate Solution | Precipitation of components. | Filter the Fast Red substrate solution through a 0.2 µm filter before application to the slides.[2] |

| Fading of Stain | Use of organic solvents. | Ensure that only aqueous mounting media are used. Avoid dehydration steps with alcohol and clearing with xylene after staining.[2] |

Conclusion

This compound and its associated salts are invaluable tools in cytochemistry for the sensitive and precise localization of alkaline phosphatase activity. Its vibrant red precipitate provides excellent contrast, especially in tissues with endogenous melanin where brown chromogens like DAB may be unsuitable. By adhering to the detailed protocols and understanding the underlying principles outlined in this guide, researchers can achieve high-quality, reproducible results in their studies. Proper reagent preparation, careful execution of the staining procedure, and appropriate troubleshooting are paramount to the successful application of this technique.

References

Fast Red ITR as a Nonlinear Optical Material: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast Red ITR, a diazonium salt commonly used as a chromogen in histochemistry, has also been identified as a material with nonlinear optical (NLO) properties. This technical guide provides an overview of its potential in this field, detailing the experimental methodologies used to characterize such materials. While a key study by Muto et al. (1988) on "Second- and third-harmonic generation of Nd: glass laser in this compound organic crystal fiber" exists, the full text and its specific quantitative data are not widely available. Therefore, this document will focus on the foundational concepts and general experimental protocols relevant to the study of this compound as an NLO material, presenting illustrative data tables and workflow diagrams.

Core Concepts in Nonlinear Optics

Nonlinear optics is the study of how light interacts with matter to produce new optical fields that are different in frequency, phase, or other characteristics from the incident light. This behavior is typically observed at high light intensities, such as those provided by lasers. The nonlinear response of a material is described by its nonlinear susceptibility. For this compound, the relevant phenomena are second-harmonic generation (SHG) and third-harmonic generation (THG), which are second- and third-order nonlinear processes, respectively.

-

Second-Harmonic Generation (SHG): This process involves the conversion of two photons of the same frequency into a single photon with twice the frequency (and half the wavelength). It is described by the second-order nonlinear susceptibility, χ⁽²⁾.

-

Third-Order Nonlinearity: This includes third-harmonic generation (THG), where three photons are converted into one photon with three times the frequency, and the intensity-dependent refractive index (the Kerr effect). These are described by the third-order nonlinear susceptibility, χ⁽³⁾. The Z-scan technique is a common method to measure the real and imaginary parts of χ⁽³⁾, which correspond to the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), respectively.

Quantitative Data on NLO Properties of this compound

Due to the limited public availability of the full experimental data from the primary research on this compound's NLO properties, the following tables are presented in a generalized format to illustrate how such data would be structured. The values presented are hypothetical and intended for illustrative purposes only.

Table 1: Second-Order Nonlinear Optical Properties of this compound

| Property | Symbol | Reported Value (Hypothetical) | Units |

|---|---|---|---|

| Second-Harmonic Generation Efficiency | η | [Value] | % |

| Second-Order Nonlinear Susceptibility | χ⁽²⁾ | [Value] | pm/V |

Table 2: Third-Order Nonlinear Optical Properties of this compound

| Property | Symbol | Reported Value (Hypothetical) | Units |

|---|---|---|---|

| Third-Harmonic Generation Efficiency | η | [Value] | % |

| Third-Order Nonlinear Susceptibility | χ⁽³⁾ | [Value] | esu |

| Nonlinear Refractive Index | n₂ | [Value] | cm²/W |

| Nonlinear Absorption Coefficient | β | [Value] | cm/W |

Table 3: Laser-Induced Damage Threshold (LIDT) of this compound

| Laser Type | Pulse Duration | Wavelength | LIDT (Hypothetical) | Units |

|---|

| Nd:YAG | 10 ns | 1064 nm | [Value] | J/cm² |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments used to characterize the NLO properties of materials like this compound.

Z-Scan Technique for Third-Order NLO Characterization

The Z-scan technique is a widely used method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.

Objective: To determine the sign and magnitude of the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾).

Materials and Equipment:

-

High-power pulsed laser (e.g., Q-switched Nd:YAG laser)

-

Focusing lens

-

Sample of this compound (in solution or as a thin film/crystal)

-

Motorized translation stage

-

Aperture

-

Photodetector

-

Beam splitter

-

Power meters

Methodology:

-

Sample Preparation:

-

For solutions, dissolve this compound in a suitable solvent (e.g., methanol, chloroform) to a known concentration. The solution is held in a cuvette with a known path length (typically 1-2 mm).

-

For solid samples, a thin crystal or film of known thickness is mounted on a holder.

-

-

Experimental Setup:

-

A Gaussian laser beam is focused using a lens.

-

The sample is mounted on a motorized translation stage that moves it along the z-axis (the direction of beam propagation) through the focal point of the lens.

-

The transmitted beam passes through an aperture placed in the far field and is detected by a photodetector. A beam splitter is used to direct a portion of the incident beam to a reference detector to account for laser power fluctuations.

-

-

Open-Aperture Z-Scan (for β measurement):

-

The aperture is removed so that the entire transmitted beam is collected by the detector.

-

The sample is translated along the z-axis, and the normalized transmittance is recorded as a function of the sample position (z).

-

A decrease in transmittance near the focus indicates two-photon absorption (positive β), while an increase indicates saturable absorption (negative β).

-

-

Closed-Aperture Z-Scan (for n₂ measurement):

-

A partially closed aperture is placed before the detector.

-

The measurement from the open-aperture scan is used to correct the closed-aperture data for nonlinear absorption effects.

-

A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing). A valley followed by a peak indicates a positive n₂ (self-focusing).

-

-

Data Analysis:

-

The normalized transmittance data is plotted against the z-position.

-

Theoretical models are fitted to the experimental data to extract the values of β (from the open-aperture scan) and n₂ (from the closed-aperture scan).

-

Z-Scan Experimental Workflow

Second-Harmonic Generation (SHG) Measurement

This experiment measures the efficiency of a material in converting light from a fundamental frequency to its second harmonic.

Objective: To measure the second-order nonlinear susceptibility (χ⁽²⁾) and the SHG conversion efficiency (η).

Materials and Equipment:

-

Pulsed laser with high peak power (e.g., Nd:YAG at 1064 nm)

-

Polarizers

-

Focusing and collimating lenses

-

This compound crystal

-

Wavelength filters to separate the fundamental and second-harmonic beams

-

Photodetectors or power meters

-

Spectrometer

Methodology:

-

Crystal Preparation and Mounting:

-

A single crystal of this compound is grown and cut to a specific orientation and thickness.

-

The crystal is mounted on a rotation stage to allow for angle tuning for phase matching.

-

-

Experimental Setup:

-

The laser beam is passed through a polarizer to control the input polarization.

-

The beam is focused onto the this compound crystal.

-

After the crystal, the output beam (containing both the fundamental and the second harmonic) is collimated.

-

A set of filters is used to block the fundamental wavelength and transmit only the second-harmonic signal.

-

-

Measurement:

-

The power of the incident fundamental beam and the generated second-harmonic beam are measured using calibrated power meters.

-

The crystal orientation is adjusted to maximize the SHG signal, achieving the phase-matching condition.

-

A spectrometer can be used to confirm the wavelength of the generated light (which should be half of the fundamental wavelength).

-

-

Data Analysis:

-

The SHG conversion efficiency (η) is calculated as the ratio of the second-harmonic output power to the fundamental input power.

-

The second-order nonlinear susceptibility (χ⁽²⁾) can be calculated from the efficiency, taking into account the crystal length, beam parameters, and phase-matching conditions.

-

Second-Harmonic Generation Experimental Setup

Laser-Induced Damage Threshold (LIDT) Testing

LIDT determines the maximum laser fluence or intensity a material can withstand before permanent damage occurs.

Objective: To quantify the optical robustness of this compound.

Materials and Equipment:

-

High-power pulsed laser (e.g., Nd:YAG)

-

Beam profiling system

-

Variable attenuator

-

Focusing optics

-

This compound sample

-

Microscope for damage inspection

Methodology:

-

Sample Preparation: The surface of the this compound crystal or thin film is cleaned and prepared.

-

Test Procedure (S-on-1 Test):

-

The laser beam is characterized for its spatial and temporal profile.

-

A specific site on the sample is irradiated with a set number of pulses (S) at a given fluence.

-

The site is then inspected for any laser-induced damage using a microscope.

-

This process is repeated for multiple sites at different fluence levels.

-

-

Data Analysis:

-

The damage probability is plotted as a function of laser fluence.

-

The LIDT is determined by extrapolating the damage probability curve to zero.

-

Conclusion

This compound shows promise as a nonlinear optical material, particularly for frequency conversion applications like second and third-harmonic generation. While a comprehensive quantitative analysis is hampered by the limited access to full experimental data, the established methodologies for characterizing NLO materials provide a clear framework for its further investigation. Future research, ideally involving the growth of high-quality single crystals and thin films, would be invaluable in fully elucidating the NLO properties of this compound and assessing its potential for applications in photonics and optoelectronics. Access to the detailed findings of the original study by Muto et al. remains a critical step for a complete understanding of this material's capabilities.

An In-depth Technical Guide to the Solubility and Stability of Fast Red ITR Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Fast Red ITR base (CAS No. 97-35-8), a versatile azoic diazo component used as a chromogen in histology and as an intermediate in the manufacturing of dyes and pigments.[1][2][3] This document collates available data, outlines generalized experimental protocols for further investigation, and presents logical workflows and influencing factors in a visual format.

Chemical and Physical Properties

This compound base, chemically known as 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide, is an organic compound with the molecular formula C₁₁H₁₈N₂O₃S.[1][4]

| Property | Value | Reference |

| CAS Number | 97-35-8 | [1] |

| Molecular Formula | C₁₁H₁₈N₂O₃S | [1][4] |

| Molecular Weight | 258.34 g/mol | [1][4] |

| Appearance | White to light yellow to light orange powder/crystal | [1] |

| Melting Point | 102-107 °C | [1] |

| C.I. Number | 37150 | [1] |

Solubility Profile

The solubility of this compound base is a critical parameter for its application in staining solutions, chemical synthesis, and various assays. Based on available data, the compound exhibits poor solubility in aqueous solutions but is soluble in several organic solvents and acidic solutions.

Table 2.1: Quantitative and Qualitative Solubility Data

| Solvent | Concentration / Observation | Reference |

| Water | 1 mg/mL | [5] |

| Water | Insoluble | [2][6][7] |

| Ethanol | 10 mg/mL (yields a dark red-brown solution) | [5] |

| Ethanol | Soluble | [6] |

| Chloroform: Methanol (1:1) | 1% (10 mg/mL) | [5] |

| Acids (General) | Soluble | [2][7] |

| Hydrochloric Acid | Soluble | [6] |

| Sulphuric Acid | Soluble | [6] |

Note: The conflicting reports on water solubility ("Insoluble" vs. "1 mg/mL") may depend on the specific experimental conditions, such as temperature and pH, which were not specified in the sources.

Stability Profile

The stability of this compound base is essential for ensuring its shelf-life, the reproducibility of experimental results, and its safe handling. Stability is influenced by storage conditions such as temperature, light, and humidity.

Table 3.1: Recommended Storage and Stability Information

| Condition | Recommendation / Observation | Reference |

| Solid Form (Shelf Life) | 24 Months | [2][7] |

| Solid Form (Storage Temp.) | Room Temperature. Keep in a cool, dry, well-ventilated place. | [1][2][7] |

| Stock Solution (Storage) | -80°C for up to 6 months; -20°C for up to 1 month. | [8] |

| General Precautions | Store away from direct sunlight and moisture. | [2] |

While specific degradation pathways for this compound base are not detailed in the reviewed literature, forced degradation studies under harsh conditions (e.g., extreme pH, high temperature, oxidizing agents) can be instrumental in identifying potential degradation products and understanding its stability limits.[9]

Experimental Protocols (Generalized)

The following sections describe generalized, standard methodologies for determining the solubility and stability of a chemical compound like this compound base. These are intended as a starting point for researchers to develop specific, validated assays.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement, a common and reliable method.

-

Preparation : Prepare saturated solutions by adding an excess amount of this compound base to a series of vials, each containing a different solvent of interest.

-

Equilibration : Seal the vials and agitate them in a temperature-controlled shaker or orbital incubator at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed to let undissolved solute settle. For colloidal suspensions, centrifugation or filtration using a solvent-compatible, non-adsorbent filter (e.g., 0.22 µm PTFE) is necessary to separate the solid from the liquid phase.

-

Quantification : Carefully extract an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis : Analyze the concentration of this compound base in the diluted sample using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC) : Offers high specificity and sensitivity. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile:water gradient) and UV detection would be appropriate.

-

UV-Vis Spectrophotometry : A simpler, high-throughput method. The wavelength of maximum absorbance (λ_max) for this compound base must be determined first.

-

Protocol for Stability Testing (ICH-Based Approach)

This protocol is based on principles used in the pharmaceutical industry for assessing the stability of drug substances.[9]

-

Sample Preparation : Prepare stock solutions of this compound base in a relevant solvent system. For solid-state stability, use the neat powder.

-

Stability-Indicating Method : Develop and validate an analytical method (typically HPLC) that can separate and quantify the intact compound from its potential degradation products.

-

Forced Degradation Study : Expose the compound to stress conditions to identify likely degradation pathways and products.[9] This helps confirm the suitability of the analytical method.

-

Acid/Base Hydrolysis : Incubate with 0.1 N HCl and 0.1 N NaOH at elevated temperatures (e.g., 60°C).

-

Oxidation : Treat with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Stress : Expose the solid powder and solutions to high heat (e.g., 80°C).

-

Photostability : Expose the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

-

-

Real-Time and Accelerated Stability Studies :

-

Real-Time : Store the compound under recommended long-term storage conditions (e.g., 25°C/60% RH) and test at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).[9]

-

Accelerated : Store at elevated stress conditions (e.g., 40°C/75% RH) and test at shorter intervals (e.g., 0, 1, 3, 6 months) to predict long-term stability.[9]

-

-

Analysis : At each time point, analyze the samples using the stability-indicating method to determine the remaining concentration of this compound base and quantify any major degradation products.

Visualizations

The following diagrams illustrate the logical workflow for stability analysis and the key factors that influence the chemical stability of this compound base.